molecular formula C19H23FN2O2 B2467432 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 400075-59-4

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

Cat. No.: B2467432
CAS No.: 400075-59-4
M. Wt: 330.403
InChI Key: HFPXVDOTRRFISI-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is of interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol apart from similar compounds is its specific substitution pattern and its high affinity for alpha1-adrenergic receptors. This unique structure allows it to interact more effectively with these receptors, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-24-16-8-6-15(7-9-16)19(23)14-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20/h2-9,19,23H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXVDOTRRFISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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